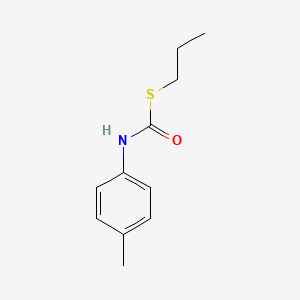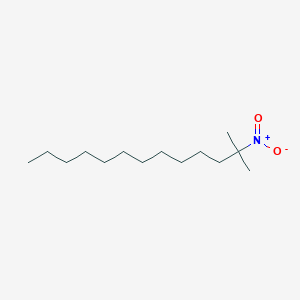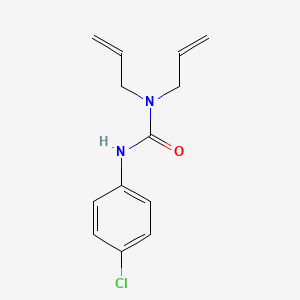
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide typically involves the following steps:
Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, amidation, and trichloromethylation processes, optimized for yield and purity. These methods would be designed to ensure safety, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require reagents such as chlorine gas for halogenation or sulfuric acid for sulfonation.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Medicine: Its structural features may be explored for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzamide: A simpler analog with a nitro group and a benzamide moiety.
N-(2,2,2-Trichloro-1-o-tolylamino)-benzamide: A related compound lacking the nitro group.
2-Nitro-N-(2,2,2-trichloroethyl)-benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is unique due to the combination of its nitro group, trichloromethyl group, and benzamide moiety
Properties
Molecular Formula |
C16H14Cl3N3O3 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-10-6-2-4-8-12(10)20-15(16(17,18)19)21-14(23)11-7-3-5-9-13(11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
NLSVHQIFEFIUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


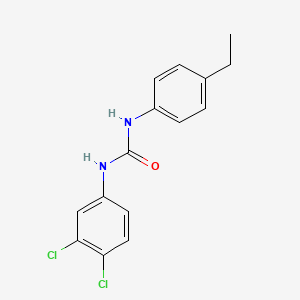

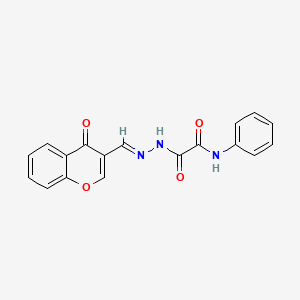




![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)
